molecular formula C20H30ClN3O2 B6661178 N-[[1-(2,3-dimethylbenzoyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride

N-[[1-(2,3-dimethylbenzoyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride

Cat. No.: B6661178
M. Wt: 379.9 g/mol
InChI Key: KKPIQDXUJMPDOX-UHFFFAOYSA-N
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Description

N-[[1-(2,3-dimethylbenzoyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolidine ring, and a dimethylbenzoyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2,3-dimethylbenzoyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the piperidine and pyrrolidine intermediates. The key steps include:

    Formation of the Piperidine Intermediate: This involves the reaction of 2,3-dimethylbenzoyl chloride with piperidine under anhydrous conditions, using a base such as triethylamine to neutralize the hydrochloric acid by-product.

    Formation of the Pyrrolidine Intermediate: Pyrrolidine is reacted with a suitable carboxylating agent to form the pyrrolidine-2-carboxamide.

    Coupling Reaction: The piperidine intermediate is then coupled with the pyrrolidine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2,3-dimethylbenzoyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide, 4-dimethylaminopyridine

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Alkylated or acylated derivatives

Scientific Research Applications

N-[[1-(2,3-dimethylbenzoyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[[1-(2,3-dimethylbenzoyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(2,3-dimethylbenzoyl)piperidin-4-yl]methyl]pyrrolidine-2-carboxamide
  • N-[[1-(2,3-dimethylbenzoyl)piperidin-2-yl]methyl]pyrrolidine-2-carboxamide
  • N-[[1-(2,3-dimethylbenzoyl)piperidin-3-yl]methyl]pyrrolidine-3-carboxamide

Uniqueness

N-[[1-(2,3-dimethylbenzoyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both piperidine and pyrrolidine rings, along with the dimethylbenzoyl group, contributes to its versatility and potential for diverse applications.

Properties

IUPAC Name

N-[[1-(2,3-dimethylbenzoyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2.ClH/c1-14-6-3-8-17(15(14)2)20(25)23-11-5-7-16(13-23)12-22-19(24)18-9-4-10-21-18;/h3,6,8,16,18,21H,4-5,7,9-13H2,1-2H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPIQDXUJMPDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCCC(C2)CNC(=O)C3CCCN3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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